![molecular formula C16H16N2O3 B1303538 Ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 13142-97-7](/img/structure/B1303538.png)
Ethyl 4-[(phenylcarbamoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(phenylcarbamoyl)amino]benzoate is a compound that has been the subject of various synthetic and structural studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These studies contribute to a broader understanding of the chemical behavior and potential applications of related benzoate esters and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various reagents. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was achieved through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was performed by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods demonstrate the versatility of synthetic approaches in creating a variety of benzoate derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic methods and theoretical calculations. For example, the molecular structure of a novel thiosemicarbazide derivative was investigated using Raman and Fourier transform infrared spectral studies, and its optimized parameters were compared with X-ray diffraction data . The crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate were also studied, revealing details about its geometry and intermolecular interactions . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of benzoate derivatives.
Chemical Reactions Analysis
The reactivity of benzoate derivatives can be inferred from their chemical reactions. For instance, the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates and their testing for anti-juvenile hormone activity suggest that these compounds can undergo specific biological interactions . The formation of intermolecular hydrogen bonds and charge transfer interactions, as observed in the antiviral active molecule (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]-phenyl benzoate, indicates the potential for these compounds to participate in complex chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are closely related to their molecular structures. The vibrational spectra and geometric parameters provide insights into the stability and reactivity of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the chemical behavior of these molecules . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, as seen in the antiviral activity against dengue viral protein .
科学的研究の応用
Hydrogen-Bonded Supramolecular Structures
Research on substituted 4-pyrazolylbenzoates, including compounds related to Ethyl 4-[(phenylcarbamoyl)amino]benzoate, has revealed their ability to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality from one-dimensional chains to three-dimensional frameworks, showing potential applications in material science for creating novel molecular architectures with specific properties (Portilla et al., 2007).
Anti-Juvenile Hormone Activity
A series of ethyl 4-(2-aryloxyhexyloxy)benzoates was synthesized and demonstrated to induce precocious metamorphosis in larvae of the silkworm, suggesting potential applications in pest control. The activity of these compounds could be counteracted by methoprene, a juvenile hormone (JH) agonist, highlighting their role as novel anti-JH agents (Furuta et al., 2006).
Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been identified as non-peptide protease-activated receptor 4 (PAR4) antagonists, showing selective anti-PAR4 activity. This discovery paves the way for developing new antiplatelet drug candidates, potentially useful for treating thrombosis-related conditions (Chen et al., 2008).
Optical Nonlinear Properties
The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate have been explored, revealing their nonlinear optical properties. Such compounds have potential applications in the field of optical limiting, a crucial aspect of protecting optical sensors and human eyes from damage caused by high-intensity light sources (Abdullmajed et al., 2021).
Antimicrobial Agents
New quinazolines synthesized from Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been investigated for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents against various pathogens. This highlights the compound's application in developing new treatments for infectious diseases (Desai et al., 2007).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
ethyl 4-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOCJVXRQETBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377644 |
Source


|
| Record name | ethyl 4-(3-phenylureido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(phenylcarbamoyl)amino]benzoate | |
CAS RN |
13142-97-7 |
Source


|
| Record name | ethyl 4-(3-phenylureido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline](/img/structure/B1303459.png)
![3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile](/img/structure/B1303462.png)
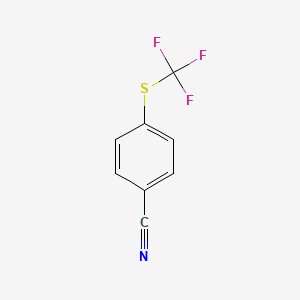
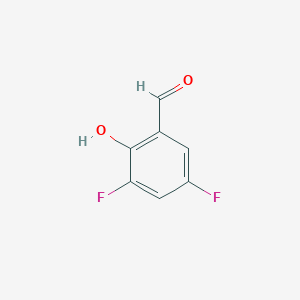
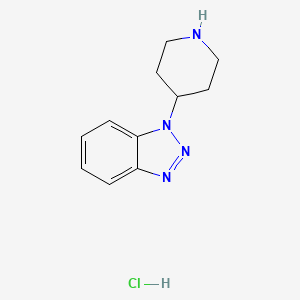
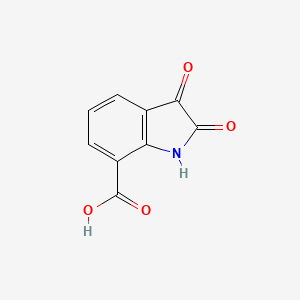
![(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine](/img/structure/B1303473.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)
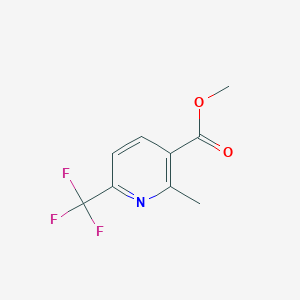
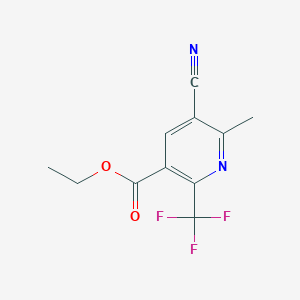
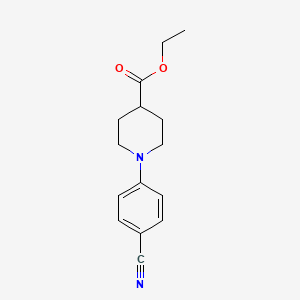
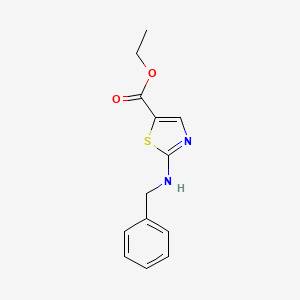
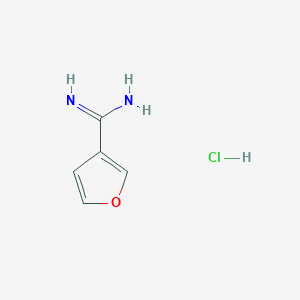
![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)